2-(4-acetylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
2-(4-acetylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often found in natural products and bioactive compounds . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-acetylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can be achieved through several synthetic routes. One common method involves the cyclization of acetylenic compounds under gold-catalyzed conditions . Another approach is the intramolecular α-arylation of amino esters, followed by cyclization of benzylic amines . These reactions typically occur under mild conditions, such as room temperature in dichloromethane.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD) and naphthoquinone . The major products formed from these reactions are often cycloadducts, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-(4-acetylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an inhibitor of protein kinase CK2, which is involved in various pathological processes . In medicine, its derivatives are being explored for their anticancer and antiviral properties . Additionally, in the industry, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(4-acetylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can lead to the disruption of various signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and viral infections .
Comparison with Similar Compounds
Similar compounds to 2-(4-acetylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione include other isoindole derivatives such as 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties .
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-(4-acetylphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C19H17NO3/c1-9(21)10-2-4-11(5-3-10)20-18(22)16-12-6-7-13(15-8-14(12)15)17(16)19(20)23/h2-7,12-17H,8H2,1H3 |
InChI Key |
DMSSBLFWFTUXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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